1-benzyl-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride
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Overview
Description
1-benzyl-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound features a benzimidazole core linked to a piperazine moiety, which enhances its pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced via nucleophilic substitution reactions. For instance, the benzimidazole derivative can be reacted with a piperazine derivative in the presence of a suitable base.
Benzylation: The final step involves the benzylation of the piperazine nitrogen to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole or piperazine moieties.
Reduction: Reduced derivatives, potentially leading to the formation of secondary amines or alcohols.
Substitution: Substituted benzimidazole or piperazine derivatives, depending on the nucleophile used.
Scientific Research Applications
1-benzyl-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-benzyl-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride involves its interaction with specific molecular targets. The benzimidazole core is known to interact with DNA and enzymes, potentially inhibiting their function. The piperazine moiety may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. The exact molecular pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole: The non-dihydrochloride form of the compound.
2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole: Lacks the benzyl group.
1-benzyl-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole derivatives: Various derivatives with different substituents on the benzimidazole or piperazine moieties.
Uniqueness
1-benzyl-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride is unique due to its specific combination of a benzimidazole core and a piperazine moiety, which imparts distinct pharmacological properties. The dihydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
1-benzyl-2-(piperazin-1-ylmethyl)benzimidazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4.2ClH/c1-2-6-16(7-3-1)14-23-18-9-5-4-8-17(18)21-19(23)15-22-12-10-20-11-13-22;;/h1-9,20H,10-15H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHCWHJEXQUJMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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